molecular formula C16H24INOSSi B12540832 Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide CAS No. 801219-99-8

Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide

Cat. No.: B12540832
CAS No.: 801219-99-8
M. Wt: 433.4 g/mol
InChI Key: RBOSZELKADCOIL-UHFFFAOYSA-M
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Description

Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazolium core substituted with trimethyl, phenyl, and trimethylsilyl groups, and an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide typically involves the reaction of 3,4,5-trimethylthiazolium salts with phenyl(trimethylsilyl) methanol in the presence of an iodide source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, sodium bromide, or sodium acetate in polar solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Corresponding thiazolium salts with different counterions.

Scientific Research Applications

Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide involves its interaction with specific molecular targets. The thiazolium core can interact with enzymes and receptors, leading to modulation of biological pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Thiazolium, 3,4,5-trimethyl-2-[phenylmethyl]-, iodide: Lacks the trimethylsilyl group, resulting in different chemical properties.

    Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, chloride: Similar structure but with a chloride counterion instead of iodide.

Uniqueness

Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable reagent in various scientific applications.

Properties

CAS No.

801219-99-8

Molecular Formula

C16H24INOSSi

Molecular Weight

433.4 g/mol

IUPAC Name

trimethyl-[phenyl-(3,4,5-trimethyl-1,3-thiazol-3-ium-2-yl)methoxy]silane;iodide

InChI

InChI=1S/C16H24NOSSi.HI/c1-12-13(2)19-16(17(12)3)15(18-20(4,5)6)14-10-8-7-9-11-14;/h7-11,15H,1-6H3;1H/q+1;/p-1

InChI Key

RBOSZELKADCOIL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=[N+]1C)C(C2=CC=CC=C2)O[Si](C)(C)C)C.[I-]

Origin of Product

United States

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